molecular formula C12H9ClN2O3 B5713303 N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide

N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide

Cat. No. B5713303
M. Wt: 264.66 g/mol
InChI Key: OSBXYPDRDBICGL-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide, also known as CDPPB, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. CDPPB is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes.

Mechanism of Action

N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide is a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. Activation of mGluR5 leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the protein kinase B (AKT) pathway. N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide enhances the binding of glutamate to mGluR5 and increases the receptor's activity, leading to the downstream activation of these signaling pathways.
Biochemical and Physiological Effects:
N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide has been shown to have various biochemical and physiological effects in animal models. It enhances synaptic plasticity and long-term potentiation (LTP) in the hippocampus, which is a key brain region involved in learning and memory. N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide also increases the release of dopamine in the nucleus accumbens, which is a brain region involved in reward processing and addiction. N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide has also been shown to reduce anxiety-like behavior and depression-like behavior in animal models.

Advantages and Limitations for Lab Experiments

N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide has several advantages for lab experiments, including its high potency and selectivity for mGluR5, its ability to cross the blood-brain barrier, and its long half-life. However, N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.

Future Directions

N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide has several potential future directions for scientific research. One direction is to investigate its therapeutic potential in other neurological and psychiatric disorders such as Parkinson's disease and autism spectrum disorder. Another direction is to explore its potential use in combination therapy with other drugs or therapies. Additionally, further research is needed to understand the long-term effects and safety of N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide in humans.

Synthesis Methods

N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide can be synthesized using a multistep process starting from 2,5-dioxo-1-pyrrolidineacetamide. The first step involves the reaction of 2,5-dioxo-1-pyrrolidineacetamide with 2-chloro-5-nitrobenzenamine in the presence of a base to form N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide. The product is then purified by recrystallization or chromatographic techniques.

Scientific Research Applications

N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, schizophrenia, and addiction. N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide has been shown to enhance cognitive function and improve learning and memory in animal models. It also exhibits neuroprotective effects and reduces neuroinflammation in various brain regions. N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide has also been investigated for its potential use in treating drug addiction by reducing drug-seeking behavior and withdrawal symptoms.

properties

IUPAC Name

N-[2-chloro-5-(2,5-dioxopyrrol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c1-7(16)14-10-6-8(2-3-9(10)13)15-11(17)4-5-12(15)18/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBXYPDRDBICGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N2C(=O)C=CC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-5-(2,5-dioxopyrrol-1-yl)phenyl]acetamide

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